Glyceryl caprylate-caprate

Description

Properties

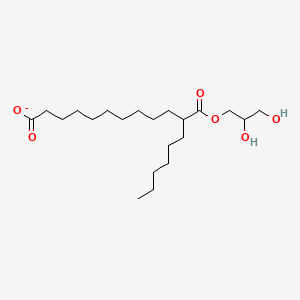

IUPAC Name |

11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHITOKQSMJXEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Liquid, Other Solid; Liquid | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73398-61-5 | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Glyceryl Caprylate-Caprate

For Researchers, Scientists, and Drug Development Professionals

Glyceryl caprylate-caprate, a versatile mono- and diglyceride of medium-chain fatty acids, is a critical excipient in the pharmaceutical, cosmetic, and food industries.[1][2] Valued for its emulsifying, skin-conditioning, and antimicrobial properties, its synthesis and purification are pivotal to ensuring its quality, safety, and efficacy in final formulations.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis and purification techniques, complete with experimental protocols and comparative data.

Synthesis of Glyceryl Caprylate-Caprate

The industrial production of glyceryl caprylate-caprate primarily relies on two chemical pathways: direct esterification and transesterification.[4][5] Enzymatic synthesis is also emerging as a sustainable alternative, offering high selectivity under milder conditions.[4][5][6]

Chemical Synthesis Routes

Direct Esterification: This is the most common method, involving the direct reaction of glycerol (B35011) with a blend of caprylic (C8) and capric (C10) fatty acids.[1][7][8] The reaction is typically facilitated by an acid catalyst and driven by the removal of water, a byproduct of the reaction, often under vacuum and at elevated temperatures.[9]

Transesterification: An alternative route involves the reaction of glycerol with methyl or ethyl esters of caprylic and capric acids.[10] This method can sometimes offer better control over the reaction and product distribution. The reaction is often catalyzed by a base, such as sodium carbonate, or specialized eco-catalysts.

Enzymatic Synthesis: This approach utilizes lipases (e.g., immobilized lipase) to catalyze the esterification in a solvent-free system.[4][6][11] This method is advantageous due to its high selectivity towards monoglyceride formation, lower energy consumption, and milder reaction conditions, which prevent the formation of undesirable byproducts.[5] However, the cost and reusability of enzymes can be a challenge for large-scale production.[5]

Comparative Synthesis Data

The choice of synthesis method depends on factors such as desired product purity, scale of production, and cost considerations. The following table summarizes typical parameters for different synthesis routes.

| Parameter | Direct Esterification (Chemical) | Transesterification (Chemical) | Enzymatic Synthesis |

| Reactants | Glycerol, Caprylic/Capric Acids[1] | Glycerol, Methyl/Ethyl Caprylate/Caprate | Glycerol, Caprylic/Capric Acids[4][6] |

| Catalyst | Acidic (e.g., p-toluenesulfonic acid)[1][12] | Basic (e.g., Sodium Carbonate) or Metal Oxides[9] | Immobilized Lipase[4][6] |

| Temperature | 140 - 260 °C[9] | 140 - 260 °C[9] | 60 - 90 °C[6][11] |

| Reaction Time | 6 - 22 hours[9][12] | 1 - 16 hours | 5 - 6 hours[4][6] |

| Key Advantages | Cost-effective, well-established[5] | Good selectivity, can use fatty acid esters from fractionation[9] | High selectivity for monoglycerides (B3428702), mild conditions, environmentally friendly[5] |

| Key Disadvantages | High energy consumption, formation of byproducts, non-selective[4][5] | Requires preparation of fatty acid esters, high temperatures[9] | Higher catalyst cost, potential enzyme reusability issues[5] |

| Typical Yield | Variable, often results in a mixture of mono-, di-, and triglycerides[4] | High yields (up to 96%) have been reported | High conversions (up to 80%) with monoglycerides as major products[4][6] |

Experimental Protocol: Direct Esterification

This protocol describes a lab-scale synthesis of glyceryl caprylate-caprate via direct esterification.

Materials:

-

Glycerol (1 mole equivalent)

-

Caprylic Acid (0.5 mole equivalent)

-

Capric Acid (0.5 mole equivalent)

-

p-Toluenesulfonic acid (catalyst, 0.1-0.5% w/w of total reactants)

-

Reaction flask equipped with a mechanical stirrer, thermometer, and a distillation setup for water removal.

Procedure:

-

Charge the reaction flask with glycerol, caprylic acid, and capric acid.

-

Begin stirring and heat the mixture to approximately 120°C.

-

Add the p-toluenesulfonic acid catalyst to the mixture.

-

Gradually increase the temperature to 170-180°C while applying a partial vacuum to facilitate the removal of water formed during the reaction.

-

Maintain the reaction at this temperature for 6-8 hours, monitoring the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes at a low level.

-

Cool the reaction mixture to below 100°C.

-

The crude product, a mixture of mono-, di-, and triglycerides, along with unreacted starting materials and catalyst, is now ready for purification.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of glyceryl caprylate-caprate.

Purification Techniques

The crude product from synthesis is a mixture containing the desired monoglycerides, as well as diglycerides, triglycerides, unreacted glycerol, and free fatty acids.[5][13] Purification is essential to obtain a product with the desired functionality and to meet regulatory standards.

Common Purification Methods

Molecular Distillation (Short-Path Distillation): This is the most widely used industrial method for purifying monoglycerides.[5][13][14] The process operates under high vacuum and high temperatures, which allows for the separation of components based on their molecular weight without thermal degradation.[14][15] Lighter molecules like free fatty acids and glycerol are distilled off first, followed by the desired monoglycerides, leaving behind the heavier di- and triglycerides.[16] Multi-stage distillation processes can be employed to achieve higher purity.[16]

Solvent Extraction: This technique separates components based on their differing solubilities in a solvent system. For instance, an aqueous alcohol solution can be used to wash the crude mixture, selectively removing the more polar unreacted glycerol.[13][14] Further extraction steps can help to reduce the content of diglycerides and triglycerides.[14]

Chromatography: While often used for analytical purposes to determine the composition of the glyceride mixture, chromatography can also be used for purification.[13][17] Techniques like silica (B1680970) gel column chromatography can effectively separate monoglycerides, diglycerides, and triglycerides.[18] However, this method is generally more suitable for smaller-scale, high-purity applications due to cost and scalability.

Comparative Purification Data

The effectiveness of each purification technique varies, with a trade-off between purity, yield, and cost.

| Technique | Principle of Separation | Typical Purity Achieved | Key Parameters | Advantages | Disadvantages |

| Molecular Distillation | Molecular Weight / Volatility[5] | >90% monoglycerides[14] | High Vacuum, High Temperature[14][15] | Effective for large scale, continuous process[19] | High energy consumption, requires specialized equipment[5][15] |

| Solvent Extraction | Differential Solubility[13] | Variable, can significantly reduce glycerol and diglycerides[14] | Solvent choice, Temperature, Number of stages[14] | Lower capital cost than distillation, can target specific impurities | Use of solvents, potential for product loss in solvent phases, requires solvent recovery |

| Column Chromatography | Adsorption / Polarity[18] | Very high (>95%)[17] | Stationary phase (e.g., Silica Gel), Mobile phase composition[18] | High resolution, excellent for achieving high purity[13] | Not easily scalable for industrial production, high solvent consumption, costly[13] |

Experimental Protocol: Molecular Distillation

This protocol provides a conceptual outline for the purification of crude glyceryl caprylate-caprate using a laboratory-scale short-path distillation unit.

Equipment:

-

Short-path distillation apparatus with a heated feed vessel, a heated evaporator surface, an internal condenser, and collection flasks for distillate and residue.

-

High-vacuum pump.

-

Temperature controllers.

Procedure:

-

Degassing: The crude product is first heated under a moderate vacuum to remove any dissolved gases and residual water.

-

First Fraction (Light Ends): The temperature of the evaporator is gradually increased (e.g., to 160-180°C) under high vacuum (e.g., <1 mbar). This will vaporize the lighter components, such as free fatty acids and any remaining glycerol, which are then condensed on the internal condenser and collected in the first distillate flask.

-

Second Fraction (Monoglycerides): The evaporator temperature is further increased (e.g., to 200-220°C). The desired monoglycerides will now vaporize, condense, and be collected in a separate distillate flask. This fraction represents the purified glyceryl caprylate-caprate.

-

Residue: The heavier di- and triglycerides, along with other non-volatile impurities, do not vaporize under these conditions and are collected as the residue.

-

Analysis: The collected monoglyceride fraction is analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine its purity.[1][20]

Purification Workflow Diagram

Caption: General workflow for the purification via molecular distillation.

Conclusion

The synthesis and purification of glyceryl caprylate-caprate involve well-defined chemical and physical processes. While direct esterification followed by molecular distillation remains the industrial standard due to its scalability and efficiency, enzymatic synthesis presents a promising, environmentally benign alternative that can yield products with high monoglyceride content. The choice of a specific synthesis and purification strategy must be tailored to the desired product specifications, economic constraints, and environmental considerations of the intended application. A thorough understanding of these techniques is crucial for researchers and developers to produce high-quality glyceryl caprylate-caprate for advanced pharmaceutical and cosmetic formulations.

References

- 1. Glyceryl Caprylate-Caprate|Multifunctional Ester for Research [benchchem.com]

- 2. miye.care [miye.care]

- 3. caringsunshine.com [caringsunshine.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. specialchem.com [specialchem.com]

- 9. preprints.org [preprints.org]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Enzymatic synthesis of medium-chain triglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN107935851B - Glyceryl monocaprylate and preparation method thereof - Google Patents [patents.google.com]

- 13. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]

- 14. US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents [patents.google.com]

- 15. Glycerol - Wikipedia [en.wikipedia.org]

- 16. CN113416132A - Production process for distilling low-glycerol glycerin monostearate - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. library.aocs.org [library.aocs.org]

- 19. glycerine distillation - ANDREOTTI IMPIANTI [andreottiimpianti.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Glyceryl Caprylate-Caprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl caprylate-caprate is a versatile mono- and di-ester of glycerin with caprylic (C8) and capric (C10) fatty acids. Predominantly derived from vegetable sources such as coconut or palm kernel oil, it is widely utilized in the pharmaceutical, cosmetic, and food industries. Its multifunctionality as an emollient, emulsifier, solubilizer, and antimicrobial agent makes it a valuable excipient in a diverse range of formulations. This technical guide provides a comprehensive overview of the chemical and physical properties of glyceryl caprylate-caprate, detailed experimental protocols for their determination, and an exploration of its biological interactions, including its effects on microbial membranes and relevant signaling pathways.

Chemical Identity

Glyceryl caprylate-caprate is not a single chemical entity but rather a complex mixture of esters. The primary components are mono- and di-esters of glycerol (B35011) with caprylic acid (octanoic acid) and capric acid (decanoic acid). The exact composition and ratio of these esters can vary depending on the manufacturing process, leading to variations in its physical properties.

-

INCI Name: Glyceryl Caprylate/Caprate

-

Chemical Name: Decanoic acid, mixed monoesters with glycerol and octanoic acid[1]

-

CAS Number: 91744-32-0[1]

-

Molecular Formula (Representative): C21H40O6 (for a mixed diester)[1]

-

Molecular Weight (Representative): Approximately 388.5 g/mol

Physical and Chemical Properties

The physical and chemical properties of glyceryl caprylate-caprate are crucial for its application in various formulations. These properties are summarized in the table below. It is important to note that the values can vary between different commercial grades due to the varying ratios of mono- and di-esters and the caprylate-to-caprate ratio.

| Property | Value | Source(s) |

| Appearance | Clear to slightly yellowish, oily liquid or waxy solid at room temperature. | [1] |

| Odor | Mild, characteristic fatty odor. | |

| Melting Point | 10-25°C | [1] |

| Boiling Point | 250-290°C | [1] |

| Density | Approximately 0.94 - 1.00 g/cm³ at 20°C | |

| Viscosity | Low; reported as 37 cSt at 100°F. | [2] |

| Flash Point | > 150°C | [2] |

| Solubility | Slightly soluble in water; soluble in oils, ethanol, and other organic solvents. | [1] |

| HLB Value | Approximately 5-6 (indicative of a water-in-oil emulsifier) | |

| pH (in dispersion) | ~7.0 | [1] |

Experimental Protocols

Standardized methodologies are employed to determine the physicochemical properties of substances like glyceryl caprylate-caprate. The following are detailed overviews of relevant experimental protocols.

Determination of Melting Point

The melting point of a semi-solid material like glyceryl caprylate-caprate is typically determined as a melting range.

-

Principle: The sample is heated at a controlled rate, and the temperatures at which the substance begins to melt and completely becomes liquid are recorded.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure (based on USP <741>):

-

A small, representative sample of glyceryl caprylate-caprate is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Determination of Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

-

Principle: An excess amount of the solute (glyceryl caprylate-caprate) is agitated with the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

-

Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, and a suitable analytical instrument for quantification (e.g., HPLC, GC).

-

Procedure (based on OECD Guideline 105):

-

An excess amount of glyceryl caprylate-caprate is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and placed in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

The mixture is agitated until equilibrium is achieved (typically 24-48 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.

-

After equilibration, the suspension is allowed to stand to allow for phase separation.

-

The sample is then centrifuged to separate the undissolved solute from the saturated solution.

-

A clear aliquot of the supernatant is carefully removed and diluted as necessary.

-

The concentration of glyceryl caprylate-caprate in the diluted solution is determined using a validated analytical method.

-

Determination of Viscosity

The viscosity of glyceryl caprylate-caprate can be determined using a rotational viscometer.

-

Principle: A spindle is rotated in the sample at a known speed, and the torque required to overcome the viscous drag of the fluid is measured. This torque is then converted to a viscosity value.

-

Apparatus: Rotational viscometer with appropriate spindles and a temperature-controlled water bath.

-

Procedure (based on ASTM D2196):

-

The glyceryl caprylate-caprate sample is placed in a suitable container and allowed to equilibrate to the desired temperature in a water bath.

-

The appropriate spindle is selected and attached to the viscometer.

-

The spindle is immersed in the sample to the marked level.

-

The viscometer is set to a specific rotational speed, and the spindle is allowed to rotate until a stable reading is obtained.

-

The viscosity reading is recorded. Measurements should be taken at several rotational speeds to assess if the fluid is Newtonian or non-Newtonian.

-

Synthesis and Manufacturing Process

Glyceryl caprylate-caprate is synthesized through the esterification of glycerol with caprylic and capric acids.[3]

Caption: Synthesis workflow for glyceryl caprylate-caprate via esterification.

Biological Interactions and Signaling Pathways

Antimicrobial Mechanism of Action

Glyceryl caprylate-caprate exhibits broad-spectrum antimicrobial activity. Its primary mechanism of action is the disruption of the microbial cell membrane.[4] The lipophilic fatty acid chains of the molecule integrate into the lipid bilayer of the microbial cell membrane, leading to increased membrane fluidity and the formation of pores. This compromises the integrity of the membrane, causing leakage of intracellular components and ultimately leading to cell death.

Caption: Mechanism of antimicrobial action of glyceryl caprylate-caprate.

Interaction with Inflammatory Signaling Pathways

The constituent fatty acids of glyceryl caprylate-caprate, namely caprylic and capric acid, have been shown to modulate inflammatory responses. Studies have indicated their involvement in key signaling pathways:

-

TLR4/NF-κB Pathway: Caprylic acid has been demonstrated to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB).[5] This pathway is a central regulator of the inflammatory response.

-

JAK2/STAT3 Pathway: Caprylic acid has also been shown to activate the ATP-binding cassette transporter A1 (ABCA1) and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[6][7] This pathway is involved in cholesterol efflux and has anti-inflammatory effects.

Caption: Modulation of inflammatory signaling pathways by caprylic acid.

Effect on Skin Barrier Function

The glycerol component of glyceryl caprylate-caprate plays a significant role in skin hydration and barrier function. Glycerol is a well-known humectant that attracts and retains moisture in the stratum corneum. Furthermore, glycerol has been shown to accelerate the recovery of a compromised skin barrier.[8][9] It influences the lipid structure of the stratum corneum and supports the overall integrity of the skin's protective barrier.

Applications in Pharmaceutical and Cosmetic Formulations

The unique combination of properties makes glyceryl caprylate-caprate a highly functional ingredient:

-

Emulsifier and Co-emulsifier: It helps to stabilize oil-in-water and water-in-oil emulsions.[10]

-

Emollient: It provides a moisturizing and softening effect on the skin.[10]

-

Solubilizer: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Preservative Booster: Its antimicrobial properties allow for a reduction in the concentration of traditional preservatives.[11]

-

Penetration Enhancer: It can facilitate the transport of active ingredients across the skin barrier.

Caption: Relationship between properties and functions of glyceryl caprylate-caprate.

Safety and Regulatory Information

Glyceryl caprylate-caprate is generally recognized as safe (GRAS) for use in food and is considered safe for use in cosmetic and pharmaceutical products. It is well-tolerated by the skin and has a low potential for irritation and sensitization. As with any raw material, it is essential to consult the specific safety data sheet (SDS) provided by the manufacturer for detailed handling and safety information.

Conclusion

Glyceryl caprylate-caprate is a multifunctional excipient with a well-characterized profile of chemical and physical properties. Its role as an emulsifier, emollient, and antimicrobial agent, coupled with a favorable safety profile, makes it an invaluable ingredient for researchers, scientists, and drug development professionals. A thorough understanding of its properties and biological interactions is key to leveraging its full potential in the development of stable, effective, and safe pharmaceutical and cosmetic formulations.

References

- 1. oecd.org [oecd.org]

- 2. biorelevant.com [biorelevant.com]

- 3. Glyceryl Caprylate-Caprate|Multifunctional Ester for Research [benchchem.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. researchgate.net [researchgate.net]

- 6. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells [besjournal.com]

- 7. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycerol accelerates recovery of barrier function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. specialchem.com [specialchem.com]

- 11. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Glyceryl Caprylate-Caprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl caprylate-caprate, a mono- and diester of glycerol (B35011) with caprylic (C8) and capric (C10) fatty acids, is a multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries.[1][2] Beyond its role as an emulsifier and emollient, it possesses significant antimicrobial properties.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action by which glyceryl caprylate-caprate exerts its antimicrobial effects. The primary focus is on its interaction with and disruption of microbial cell membranes, which is considered its principal mode of action.[3] This guide will detail the current understanding of this mechanism, present quantitative antimicrobial efficacy data, outline key experimental protocols for its investigation, and provide visual representations of the key processes.

Core Mechanism of Action: Disruption of the Microbial Cell Membrane

The antimicrobial activity of glyceryl caprylate-caprate is primarily attributed to its ability to disrupt the structural integrity and function of the microbial cell membrane.[3][5] This action is a consequence of the amphiphilic nature of its constituent molecules, glyceryl monocaprylate and glyceryl monocaprate. These molecules possess both a hydrophilic glycerol head and a lipophilic fatty acid tail, allowing them to readily insert into the lipid bilayer of microbial cell membranes.

The proposed mechanism unfolds in a series of steps:

-

Adsorption and Partitioning: The lipophilic fatty acid chains of glyceryl caprylate-caprate molecules are attracted to the hydrophobic interior of the microbial cell membrane. This initial interaction facilitates their partitioning from the aqueous environment into the lipid bilayer.

-

Insertion and Destabilization: Upon insertion, the bulky nature of the glyceryl esters disrupts the ordered packing of the phospholipid molecules within the membrane. This interference increases membrane fluidity and creates defects in the bilayer structure.

-

Increased Permeability and Leakage: The disruption of the membrane's architecture leads to a loss of its selective permeability. This results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and small metabolites, from the cytoplasm into the extracellular environment.

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the compromised membrane dissipates the electrochemical gradients that are vital for cellular processes. The loss of the proton motive force, for instance, cripples ATP synthesis and solute transport.

-

Cellular Inactivation and Lysis: The cumulative effect of these events is the cessation of essential metabolic functions, leading to microbial growth inhibition (bacteriostatic or fungistatic effect) and, at higher concentrations, cell death (bactericidal or fungicidal effect).

This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][6]

Figure 1: Proposed mechanism of microbial membrane disruption by glyceryl caprylate-caprate.

Quantitative Antimicrobial Efficacy Data

The antimicrobial efficacy of glyceryl caprylate-caprate is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes reported MIC values for glyceryl caprylate against a range of common microorganisms.

| Microorganism | Type | MIC (mM) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 9 | [7] |

| Staphylococcus epidermidis | Gram-positive Bacteria | Not specified | [4] |

| Escherichia coli | Gram-negative Bacteria | 8 | [7] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 2% (w/w) | [8] |

| Candida albicans | Yeast | 4 | [7] |

| Aspergillus niger | Mold | Tolerant | [6] |

| Malassezia species | Yeast | Significant Inhibition | [4] |

Note: The efficacy of glyceryl caprylate-caprate can be influenced by the formulation's pH, with increased activity often observed under acidic conditions.[6] It also exhibits synergistic effects when combined with other antimicrobial agents.[6][9]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the antimicrobial mechanism of action of glyceryl caprylate-caprate.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of glyceryl caprylate-caprate that inhibits the visible growth of a specific microorganism.

Materials:

-

Glyceryl caprylate-caprate stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a serial two-fold dilution of the glyceryl caprylate-caprate stock solution in the broth medium across the wells of the microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control well (microorganism in broth without the test substance) and a negative control well (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 48-72 hours for fungi).

-

Determine the MIC by identifying the lowest concentration of glyceryl caprylate-caprate at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Membrane Permeability Assays

This assay measures the release of a fluorescent dye from liposomes or microbial vesicles upon membrane disruption.

Objective: To demonstrate that glyceryl caprylate-caprate increases the permeability of lipid membranes.

Materials:

-

Calcein-loaded unilamellar vesicles (liposomes) mimicking microbial membrane composition

-

Glyceryl caprylate-caprate solution

-

Fluorescence spectrophotometer or plate reader

-

Buffer solution (e.g., HEPES)

-

Lysis buffer (e.g., Triton X-100)

Procedure:

-

Prepare calcein-loaded vesicles at a self-quenching concentration.

-

Add the vesicle suspension to the wells of a microplate or a cuvette.

-

Add varying concentrations of glyceryl caprylate-caprate to the vesicles.

-

Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

-

At the end of the experiment, add a lysis buffer to completely disrupt the vesicles and measure the maximum fluorescence (100% leakage).

-

Calculate the percentage of calcein (B42510) leakage as a function of glyceryl caprylate-caprate concentration and time.

This assay quantifies the release of intracellular ATP into the extracellular medium as an indicator of membrane damage.

Objective: To measure the leakage of ATP from microbial cells upon exposure to glyceryl caprylate-caprate.

Materials:

-

Microbial culture

-

Glyceryl caprylate-caprate solution

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Wash and resuspend the microbial cells in a suitable buffer.

-

Add glyceryl caprylate-caprate at various concentrations to the cell suspension.

-

Incubate for a defined period.

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant and measure the extracellular ATP concentration using the ATP bioluminescence assay kit according to the manufacturer's instructions.

-

An increase in luminescence is proportional to the amount of leaked ATP.

Membrane Potential Assay

This assay utilizes a voltage-sensitive fluorescent dye to monitor changes in the microbial membrane potential.

Objective: To determine if glyceryl caprylate-caprate causes depolarization of the microbial cell membrane.

Materials:

-

Microbial culture

-

Glyceryl caprylate-caprate solution

-

Voltage-sensitive dye (e.g., DiSC3(5))

-

Fluorescence spectrophotometer or plate reader

-

Buffer solution

Procedure:

-

Wash and resuspend the microbial cells in the buffer.

-

Add the voltage-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in the polarized cells, resulting in fluorescence quenching.

-

Add glyceryl caprylate-caprate to the cell suspension.

-

Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates depolarization of the membrane and release of the dye.

Secondary Mechanisms and Multifunctionality

While membrane disruption is the primary antimicrobial mechanism, the multifunctionality of glyceryl caprylate-caprate contributes to its overall effectiveness in formulations.

-

Co-emulsifier: Its ability to stabilize oil-in-water emulsions ensures a homogenous distribution of the active ingredient, enhancing its contact with microorganisms.

-

Skin Conditioning Agent: As an emollient, it helps to maintain skin hydration, which can be beneficial in topical antimicrobial products.

-

Synergistic Activity: Glyceryl caprylate-caprate has been shown to work synergistically with other preservatives, allowing for lower concentrations of each to be used, which can reduce the potential for skin irritation.[6][9]

The potential for direct inhibition of microbial enzymes, such as lipases, by glyceryl caprylate-caprate is an area that warrants further investigation. While fatty acids are known to inhibit some microbial lipases, specific data for glyceryl esters is limited. Similarly, there is currently a lack of substantial evidence to suggest a direct interaction with microbial signaling pathways.

Figure 3: The interconnected roles of glyceryl caprylate-caprate in cosmetic and pharmaceutical formulations.

Conclusion

The primary antimicrobial mechanism of action of glyceryl caprylate-caprate is the disruption of the microbial cell membrane's integrity and function. Its amphiphilic nature enables it to integrate into and destabilize the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and dissipation of the membrane potential. This guide has provided a detailed overview of this mechanism, supported by quantitative data and experimental protocols. For researchers and drug development professionals, a thorough understanding of this mechanism is crucial for the effective formulation of self-preserving cosmetic and pharmaceutical products, and for the development of novel antimicrobial strategies. Further research into potential secondary mechanisms and the full extent of its synergistic interactions will continue to enhance its application in the field.

References

- 1. ekokoza.cz [ekokoza.cz]

- 2. vitabase.com [vitabase.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new alternative to cosmetics preservation and the effect of the particle size of the emulsion droplets on preservation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Emulsifying Properties of Glyceryl Caprylate-Caprate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emulsifying properties of glyceryl caprylate-caprate, a versatile non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. This document details its physicochemical characteristics, emulsifying performance, and its application in advanced drug delivery systems. Experimental protocols for evaluating its emulsifying efficacy are also provided.

Introduction to Glyceryl Caprylate-Caprate

Glyceryl caprylate-caprate is a mono- and diglyceride mixture derived from the esterification of glycerin with caprylic and capric acids, which are medium-chain fatty acids typically sourced from coconut or palm kernel oil.[1] Its amphiphilic nature, possessing both a hydrophilic glycerol (B35011) head and lipophilic fatty acid tails, allows it to reduce the interfacial tension between oil and water phases, thereby stabilizing emulsions.[2] Beyond its primary role as an emulsifier and co-emulsifier, it also functions as an emollient, a solubilizer, and possesses antimicrobial properties, making it a valuable multifunctional excipient.[3]

Physicochemical and Emulsifying Properties

The emulsifying capacity of glyceryl caprylate-caprate is dictated by its physicochemical properties. Key parameters that quantify its performance as an emulsifier are summarized below.

Table 1: Physicochemical Properties of Glyceryl Caprylate-Caprate and Related Compounds

| Property | Value | Remarks |

| Required Hydrophilic-Lipophilic Balance (HLB) | ~9.3 | For coco-caprylate/caprate in submicron emulsions.[4] The HLB value can be calculated for fatty acid esters of polyhydric alcohols using the formula: HLB = 20 * (1 - S/A), where S is the saponification value and A is the acid number of the fatty acid.[5][6] |

| Critical Micelle Concentration (CMC) | Not explicitly found for glyceryl caprylate-caprate. | For the related compound, glyceryl monostearate, the CMC was determined to be 2.40 x 10⁻² mol/dm³ (UV-Visible Spectroscopy) and 4.50 x 10⁻² mol/dm³ (Conductivity).[7] For sodium caprylate, a related anionic surfactant, the CMC is approximately 300 mM.[8] |

| Appearance | White, waxy solid at 20°C. Can be heated to 40-50°C to become liquid. | |

| Recommended pH range | 4.0 - 7.0 | [2] |

Mechanism of Emulsification

The emulsifying action of glyceryl caprylate-caprate is based on its molecular structure. The molecule orients itself at the oil-water interface, with the hydrophilic glycerol portion in the aqueous phase and the lipophilic caprylic/capric acid chains in the oil phase. This orientation reduces the interfacial tension, which is the energy required to increase the surface area between the two immiscible liquids. By lowering this energy barrier, glyceryl caprylate-caprate facilitates the formation of smaller droplets and enhances the stability of the emulsion.[2]

Caption: Mechanism of Emulsification by Glyceryl Caprylate-Caprate.

Experimental Protocols for Evaluation of Emulsifying Properties

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a standard oil-in-water emulsion using glyceryl caprylate-caprate as a co-emulsifier.

Materials:

-

Glyceryl caprylate-caprate

-

Primary emulsifier (e.g., Olivem 1000)

-

Oil phase (e.g., coco-caprylate/caprate, sweet almond oil)

-

Aqueous phase (deionized water)

-

Glycerin

-

Xanthan gum (stabilizer)

-

Preservative

Procedure:

-

Phase Preparation:

-

Oil Phase: In one beaker, combine the oil phase ingredients, including glyceryl caprylate-caprate and the primary emulsifier. Heat to 75-80°C until all components are melted and uniform.[9]

-

Aqueous Phase: In a separate beaker, combine the deionized water and glycerin. Heat to 75-80°C. In a small, separate container, disperse the xanthan gum in a portion of the glycerin to form a slurry, then add this to the heated water phase with stirring.[1]

-

-

Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous stirring with a high-shear mixer (e.g., homogenizer) at 5,000-10,000 rpm for 3-5 minutes.[9]

-

Cooling: Reduce the stirring speed and allow the emulsion to cool.

-

Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances, and continue to stir until uniform.[1][9]

-

pH Adjustment: Check the pH of a 10% dilution of the emulsion in distilled water and adjust to the desired range (typically 4.5-5.5 for cosmetic applications) using an acid or base solution if necessary.[1]

Caption: Workflow for O/W Emulsion Preparation.

Droplet Size Analysis

Droplet size distribution is a critical parameter for emulsion stability and performance.

Method: Dynamic Light Scattering (DLS)

-

Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Measurement: Analyze the diluted sample using a DLS instrument (e.g., Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and correlates this to their size.

-

Data Analysis: The software will generate a particle size distribution report, including the mean droplet diameter and the polydispersity index (PDI). Smaller droplet sizes and a lower PDI generally indicate a more stable emulsion.[3]

Emulsion Stability Testing

Accelerated stability testing is used to predict the long-term shelf life of an emulsion.

Methods:

-

Centrifugation Test:

-

Freeze-Thaw Cycling:

-

Thermal Stability Test:

Caption: Workflow for Emulsion Stability Testing.

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

Glyceryl caprylate-caprate is a valuable component in the formulation of SEDDS, which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11] These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs.[12][13]

Table 2: Representative SEDDS Formulation Components

| Component | Example | Function |

| Oil | Caprylic/Capric Triglyceride | Solubilizes the lipophilic drug and facilitates lymphatic transport. |

| Surfactant | Glyceryl Caprylate-Caprate , PEG-6 Caprylic/Capric Glycerides | Reduces interfacial tension and promotes self-emulsification. |

| Co-surfactant/ Co-solvent | Propylene Glycol, Ethanol | Increases the solubility of the drug and surfactant in the oil phase.[14] |

| Drug | Poorly water-soluble API (e.g., Felodipine) | The active pharmaceutical ingredient to be delivered.[15] |

The formulation of a SEDDS involves screening various excipients for their ability to solubilize the drug and then constructing ternary phase diagrams to identify the self-emulsifying region. The performance of the SEDDS is evaluated by its self-emulsification time, droplet size, and in vitro drug release profile.

Conclusion

Glyceryl caprylate-caprate is a highly effective and versatile co-emulsifier with a favorable safety profile. Its ability to reduce interfacial tension, form stable emulsions with small droplet sizes, and its compatibility with a wide range of excipients make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its emulsifying properties and the application of rigorous experimental evaluation are key to leveraging its full potential in the development of stable and efficacious pharmaceutical and cosmetic formulations.

References

- 1. formulabotanica.com [formulabotanica.com]

- 2. ekokoza.cz [ekokoza.cz]

- 3. covalentmetrology.com [covalentmetrology.com]

- 4. researchgate.net [researchgate.net]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

The Role of Glyceryl Caprylate-Caprate as a Skin Penetration Enhancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl caprylate-caprate, a mono- and diglyceride of caprylic and capric acids, is a multifunctional excipient in topical formulations, valued for its emulsifying, emollient, and antimicrobial properties. Emerging evidence also points to its significant role as a skin penetration enhancer. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental evaluation of glyceryl caprylate-caprate in enhancing the dermal and transdermal delivery of active pharmaceutical ingredients (APIs). While direct quantitative data for glyceryl caprylate-caprate is limited in publicly available literature, this guide synthesizes findings from closely related medium-chain glycerides to provide a comprehensive overview for researchers and formulation scientists.

Introduction

The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous absorption of most therapeutic agents. Overcoming this barrier is a critical challenge in the development of effective topical and transdermal drug delivery systems. Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, thereby facilitating the passage of APIs into the deeper skin layers and systemic circulation.

Glyceryl caprylate-caprate, derived from vegetable sources, is gaining interest for its penetration-enhancing capabilities in addition to its other formulation benefits.[1][2] Its composition of medium-chain fatty acid esters is key to its interaction with the skin's lipid matrix. This guide explores the molecular mechanisms underlying this interaction and presents available data and methodologies for its evaluation.

Mechanism of Action

The primary mechanism by which glyceryl caprylate-caprate and other medium-chain glycerides enhance skin penetration is through the disruption of the highly ordered intercellular lipid structure of the stratum corneum.[1] This process involves several key interactions:

-

Intercalation and Fluidization of Lipid Bilayers: The amphiphilic nature of glyceryl caprylate-caprate allows it to insert into the lipid lamellae of the stratum corneum. This intercalation disrupts the tight packing of the ceramides, cholesterol, and free fatty acids that constitute the skin's barrier, leading to an increase in the fluidity of the lipid bilayers.[3][4] This fluidization creates more permeable pathways for drug molecules to traverse.

-

Alteration of Intercellular Lipid Domains: Spectroscopic studies on related compounds have shown that medium-chain glycerides can induce a phase transition in the stratum corneum lipids from a more ordered orthorhombic or hexagonal packing to a less ordered liquid crystalline state.[4][5] This alteration in the lipid domains significantly reduces the diffusional resistance of the stratum corneum.

-

Potential Interaction with Tight Junctions: While direct evidence for glyceryl caprylate-caprate is not yet available, studies on sodium caprate, the salt of capric acid, have demonstrated a reversible modulation of tight junction proteins in the epidermis.[6][7] This suggests a potential secondary mechanism where medium-chain fatty acid derivatives could influence the paracellular pathway of penetration.

Below is a diagram illustrating the proposed mechanism of action of glyceryl caprylate-caprate on the stratum corneum.

Quantitative Data on Skin Penetration Enhancement

The following table summarizes the findings from a study on microemulsions containing medium-chain glycerides as penetration enhancers for progesterone (B1679170) (a lipophilic drug) and adenosine (B11128) (a hydrophilic drug).[8]

| Active Pharmaceutical Ingredient (API) | Formulation | Drug Flux (μg/cm²/h) | Enhancement Ratio * |

| Progesterone | 0.05% in Myvacet oil (Control) | 0.05 ± 0.01 | - |

| Progesterone | Microemulsion with low MCG | 0.20 ± 0.04 | 4.0 |

| Adenosine | 0.1% in Water (Control) | Not Detected | - |

| Adenosine | Microemulsion with low MCG | 0.18 ± 0.03 | N/A |

| Adenosine | Microemulsion with high MCG | 0.36 ± 0.05 | N/A |

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

Note: The medium-chain glycerides in this study were a mixture of mono- and diglycerides. While not exclusively glyceryl caprylate-caprate, this data suggests the significant potential of such compounds to enhance the penetration of both lipophilic and hydrophilic drugs.

Experimental Protocols

The in vitro Franz diffusion cell assay is the gold standard for evaluating the skin penetration and permeation of topical formulations.[9][10] The following is a detailed methodology adapted from studies on medium-chain glyceride-containing formulations.[8]

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the rate and extent of permeation of an API from a formulation containing glyceryl caprylate-caprate through ex vivo human or animal skin.

Materials:

-

Vertical Franz diffusion cells

-

Full-thickness or split-thickness ex vivo skin (human or porcine)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

Test formulation containing the API and glyceryl caprylate-caprate

-

Control formulation (without glyceryl caprylate-caprate)

-

High-performance liquid chromatography (HPLC) system for API quantification

-

Magnetic stir bars and stirrer plate

-

Water bath or heating block to maintain 32°C at the skin surface

Methodology:

-

Skin Preparation: Thaw frozen ex vivo skin at room temperature. Excise subcutaneous fat and connective tissue. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

-

Equilibration: Place the assembled Franz cells in a heating block or water bath to maintain the skin surface temperature at 32°C. Allow the skin to equilibrate for at least 30 minutes.

-

Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the stratum corneum in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin at each time point, correcting for sample replacement. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time can be determined from the x-intercept of the linear portion.

The following diagram illustrates the experimental workflow for a typical in vitro skin permeation study.

Conclusion and Future Directions

Glyceryl caprylate-caprate is a promising excipient for enhancing the skin penetration of a wide range of active pharmaceutical ingredients. Its mechanism of action, primarily through the disruption and fluidization of the stratum corneum's intercellular lipid matrix, is consistent with that of other effective medium-chain glyceride penetration enhancers.

While qualitative evidence and data from related compounds are strong, there is a clear need for further research to quantify the specific penetration-enhancing effects of glyceryl caprylate-caprate. Future studies should focus on:

-

Conducting in vitro permeation studies with a variety of APIs to determine the enhancement ratios and flux values for glyceryl caprylate-caprate at different concentrations.

-

Utilizing advanced analytical techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Small-Angle X-ray Diffraction (SAXD) to directly probe the interaction of glyceryl caprylate-caprate with stratum corneum lipids.

-

Investigating the potential for synergistic effects when glyceryl caprylate-caprate is combined with other penetration enhancers.

A more comprehensive understanding of the quantitative effects and mechanisms of glyceryl caprylate-caprate will enable formulation scientists to better leverage its properties in the development of next-generation topical and transdermal drug delivery systems.

References

- 1. US10285932B2 - Skin care formulations - Google Patents [patents.google.com]

- 2. ellemental.com [ellemental.com]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. ewg.org [ewg.org]

- 5. WO2009135007A1 - Liquid cleansing compositions - Google Patents [patents.google.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Glyceryl Caprylate - GMCY - Preservation - Emulsifier - Cosmacon [cosmacon.de]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

Molecular structure and chemical formula of glyceryl caprylate-caprate

An In-Depth Technical Guide to Glyceryl Caprylate-Caprate for Researchers and Drug Development Professionals

Introduction

Glyceryl caprylate-caprate is a multifunctional ester compound synthesized from glycerin and a blend of caprylic (C8) and capric (C10) fatty acids.[1] These fatty acids are typically derived from renewable vegetable sources such as coconut or palm kernel oil.[1][2] The resulting product is a mixed ester, which can include mono-, di-, and triglycerides of these medium-chain fatty acids. In the pharmaceutical, cosmetic, and food industries, it is highly valued for its properties as an emulsifier, emollient, skin-conditioning agent, and antimicrobial preservative.[1][2][3] This guide provides a comprehensive technical overview of its molecular structure, chemical formula, physicochemical properties, synthesis, and key applications in research and development.

Molecular Structure and Chemical Formula

The term "glyceryl caprylate-caprate" most commonly refers to a diester of glycerol (B35011) with one molecule of caprylic acid and one molecule of capric acid. However, commercial products are often mixtures. The core structure consists of a glycerol backbone esterified with these C8 and C10 fatty acids.

The nomenclature can be ambiguous, with various synonyms appearing in literature and databases, sometimes leading to discrepancies in reported chemical formulas and molecular weights. For clarity, the primary structures of interest are the diesters and the related triglycerides.

-

Glyceryl Caprylate-Caprate (Diester) : A glycerol molecule esterified with one caprylic acid and one capric acid. Isomers exist depending on the position of the fatty acid chains on the glycerol backbone (e.g., 1-caprate-3-caprylate).

-

Caprylic/Capric Triglyceride : A glycerol molecule esterified with a mix of three caprylic and/or capric acid molecules. This is a triester.[4]

The chemical formula for the specific diester, glyceryl 1-caprate-3-caprylate, is C21H40O5.[5][6]

Table 1: Molecular Data for Glyceryl Caprylate-Caprate and Related Compounds

| Compound Name | Common Synonym(s) | Chemical Formula | Molecular Weight ( g/mol ) |

| Glyceryl 1-Caprate-3-Caprylate | Glyceryl Caprylate/Caprate | C21H40O5 | 372.54[5][6] |

| Glyceryl Caprylate-Caprate (ion) | - | C21H39O6- | 387.5[4] |

| Glyceryl Monocaprylate | Monocaprylin | C11H22O4 | 218.29[7][8] |

| Caprylic/Capric Triglyceride | Medium-chain triglycerides | Variable (e.g., C37H69O8-) | ~641.9 (for a specific mix)[9] |

Physicochemical Properties

Glyceryl caprylate-caprate is typically a clear or slightly yellowish, low-viscosity liquid or a pasty crystalline mass, depending on ambient temperature.[3][8] It is valued for its excellent stability against oxidation.[10]

Table 2: Physicochemical Data of Glyceryl Caprylate-Caprate and Related Esters

| Property | Value | Compound | Reference |

| Appearance | Clear or slightly yellowish liquid; Pasty crystalline mass | Glyceryl Caprylate/Caprate | [3][8] |

| Solubility | Soluble in oils, fats, mineral oil; Dispersible in water | Glyceryl Caprylate | [8][11] |

| Melting Point | ~30 - 39°C | Glyceryl Caprylate | [7][8] |

| Boiling Point | 471.4°C at 760 mmHg | Glyceryl 1-caprate-3-caprylate | [6] |

| Density | ~1.0 ± 0.1 g/cm³ | Glyceryl Caprylate/Caprate | [10] |

| Flash Point | 149.2°C | Glyceryl 1-caprate-3-caprylate | [6] |

| Saponification Value | 245 – 265 mg KOH/g | Glyceryl Caprylate | [8] |

| Recommended pH Range | 4.5 - 7.0 (in aqueous formulations) | Glyceryl Caprylate-Caprate | [1] |

Synthesis and Manufacturing

Glyceryl caprylate-caprate is produced through the direct esterification of glycerin with caprylic acid and capric acid.[1][3] This reaction is typically facilitated by an acidic catalyst and may be followed by purification steps to yield a product suitable for cosmetic or pharmaceutical use.[1][7]

Caption: Workflow for the synthesis of glyceryl caprylate-caprate.

Experimental Protocols

Analytical Characterization: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of glyceryl caprylate-caprate in complex matrices like cosmetic or pharmaceutical formulations.[12]

-

Objective : To separate and quantify glyceryl caprylate-caprate from other formulation components.

-

Instrumentation : HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column : A reversed-phase column, such as a C18 column (e.g., HSS C18), is effective due to the lipophilic nature of the analyte.[12]

-

Mobile Phase : A gradient elution is often required to resolve compounds with a wide range of polarities. A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

-

Detection :

-

Sample Preparation : The sample is dissolved in a suitable organic solvent (e.g., ethanol (B145695) or hexane). A shake-flask method can be employed, followed by filtration of any undissolved material.[1]

-

Quantification : A calibration curve is generated using standards of known concentrations (e.g., 500-1500 ppm) to ensure linearity (r > 0.999).[12]

Structural Confirmation: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure, particularly the presence of key functional groups.

-

Objective : To identify the characteristic ester linkages and hydrocarbon chains.

-

Sample Preparation : The liquid or melted sample is placed directly on the ATR crystal.

-

Expected Peaks :

-

C=O Stretch (Ester) : A strong, sharp absorption band around 1735-1750 cm⁻¹. This is a definitive peak for the ester functional group.

-

C-O Stretch (Ester) : Absorption bands in the region of 1150-1250 cm⁻¹.

-

C-H Stretch (Alkyl) : Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the long fatty acid chains.

-

O-H Stretch : If monoglycerides (B3428702) are present or hydrolysis has occurred, a broad band may be observed around 3200-3600 cm⁻¹, corresponding to the hydroxyl groups of glycerol.

-

Applications in Research and Drug Development

Glyceryl caprylate-caprate's multifunctional nature makes it a valuable excipient in formulation science.

Table 3: Key Applications and Functions

| Application Area | Function | Mechanism of Action | Typical Use Level | Reference |

| Topical Formulations | Emollient / Skin Conditioner | Forms a protective layer on the skin, reducing water loss and improving texture. | 0.5% - 5% | [1][3] |

| Emulsion Systems | Emulsifier / Co-emulsifier | Its amphiphilic structure reduces interfacial tension between oil and water phases, stabilizing the emulsion. | - | [1] |

| Drug Delivery | Penetration Enhancer | Moderates skin permeability by disrupting the lipid bilayer of the stratum corneum, facilitating transdermal delivery. | - | [1] |

| Product Preservation | Antimicrobial Agent | Disrupts the cell membranes of bacteria and fungi, leading to cell lysis. Boosts the efficacy of other preservatives. | 0.3% - 2% | [1][11] |

Mechanism of Action: Antimicrobial Activity

The antimicrobial efficacy of glyceryl caprylate-caprate is a key attribute for its use as a preservative. The proposed mechanism involves the disruption of the microbial cell membrane. Its amphiphilic nature allows it to integrate into the lipid bilayer of bacterial cell membranes, compromising their structural integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1] This activity is particularly effective against gram-positive bacteria.[1]

Caption: Proposed mechanism of antimicrobial action.

Conclusion

Glyceryl caprylate-caprate is a versatile and widely utilized compound in scientific research and product development. Its well-characterized properties as an emollient, emulsifier, penetration enhancer, and antimicrobial agent make it a valuable excipient in pharmaceutical and cosmetic formulations. A thorough understanding of its molecular structure, physicochemical properties, and mechanisms of action is essential for formulators to leverage its full potential in creating stable, effective, and safe products. The analytical protocols outlined in this guide provide a framework for its accurate characterization and quality control.

References

- 1. Glyceryl Caprylate-Caprate|Multifunctional Ester for Research [benchchem.com]

- 2. miye.care [miye.care]

- 3. specialchem.com [specialchem.com]

- 4. Glyceryl caprylate-caprate | C21H39O6- | CID 91757308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. lookchem.com [lookchem.com]

- 7. specialchem.com [specialchem.com]

- 8. ellementalpro.com [ellementalpro.com]

- 9. Glyceryl tricaprylate caprate | C37H69O8- | CID 131739815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. naturallythinking.com [naturallythinking.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity and Cytotoxicity of Glyceryl Caprylate-Caprate

Abstract: This document provides a comprehensive technical overview of Glyceryl Caprylate-Caprate, a multifunctional ingredient widely used in the cosmetic and personal care industries. It details the compound's primary biological activities, including its role as an antimicrobial agent, a skin-conditioning emollient, and a formulation stabilizer. The guide explores the proposed mechanisms of action for these functions. Furthermore, it consolidates available data on the cytotoxicity and safety profile of Glyceryl Caprylate-Caprate, drawing from safety assessments and toxicological studies. Detailed protocols for key experimental assays relevant to evaluating its bioactivity and cytotoxicity are provided for research and development professionals.

Introduction

Glyceryl Caprylate/Caprate is a mixed ester composed of glycerin and a combination of caprylic (C8) and capric (C10) fatty acids. These medium-chain fatty acids are typically derived from vegetable sources such as coconut or palm kernel oil, making it a popular ingredient in natural and organic formulations.[1] It is a clear or slightly yellowish, low-viscosity liquid that serves several functions in cosmetic products, acting as an emollient, emulsifier, and preservative.[2] Its versatility and favorable safety profile have led to its widespread use in creams, lotions, serums, and hair care products.[2][3]

Biological Activities

Antimicrobial Activity

A primary biological function of Glyceryl Caprylate-Caprate is its broad-spectrum antimicrobial activity. It is particularly effective against gram-positive bacteria and yeasts.[4] This property allows it to function as a natural preservative booster, enhancing the stability of cosmetic formulations and reducing the need for traditional preservatives.[5][6] Studies have shown its efficacy against common microbes such as Staphylococcus aureus and Malassezia species.[7][8]

The proposed mechanism of action is the disruption of microbial cell membranes.[6] Due to its amphiphilic structure, the molecule integrates into the lipid bilayer of the microbial cell membrane, compromising its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

References

- 1. bcgc.berkeley.edu [bcgc.berkeley.edu]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ekokoza.cz [ekokoza.cz]

- 6. caringsunshine.com [caringsunshine.com]

- 7. benchchem.com [benchchem.com]

- 8. microbe-investigations.com [microbe-investigations.com]

The Origin and Synthesis of Caprylic and Capric Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylic acid (C8:0) and capric acid (C10:0), medium-chain saturated fatty acids, are of significant interest in the pharmaceutical and nutritional sciences due to their unique physiological and therapeutic properties. This technical guide provides an in-depth overview of the natural origins and key synthetic pathways for these valuable compounds. We will explore their biosynthesis in plant and animal systems, detail their primary natural sources with quantitative data, and provide comprehensive experimental protocols for their extraction and synthesis. Furthermore, this guide includes visualizations of the core biochemical pathways associated with their metabolism.

Introduction

Caprylic acid (octanoic acid) and capric acid (decanoic acid) are medium-chain fatty acids (MCFAs) that are naturally present in various biological sources. Unlike long-chain fatty acids, MCFAs are rapidly absorbed and metabolized by the body, providing a quick source of energy. Their antimicrobial, anti-inflammatory, and ketogenic properties have led to their investigation and use in a range of applications, from nutritional supplements to excipients in drug formulations.[1] Understanding the origin and synthesis of these fatty acids is crucial for their efficient production and application in research and development.

Natural Sources and Origin

Caprylic and capric acids are primarily found as esters in triglycerides within various plant oils and animal fats. Their names are derived from the Latin word capra, meaning goat, as they are notably present in goat's milk.[2]

Plant-Based Sources

The most abundant natural sources of caprylic and capric acids are tropical vegetable oils, specifically coconut oil and palm kernel oil.[3] In these oils, they are esterified to a glycerol (B35011) backbone, forming triglycerides.

Animal-Based Sources

Caprylic and capric acids are also found in the milk fat of various mammals.[2] Goat milk, in particular, has a significantly higher concentration of these MCFAs compared to cow's milk.[4][5]

Quantitative Data on Natural Sources

The concentration of caprylic and capric acids varies depending on the source and, in the case of natural oils, the processing method. The following tables summarize the typical fatty acid composition of the primary natural sources.

Table 1: Fatty Acid Composition of Major Plant Oil Sources

| Fatty Acid | Coconut Oil (%) | Palm Kernel Oil (%) |

| Caprylic Acid (C8:0) | 7.5 - 8.0[6][7] | 3.3 - 3.4[3][8] |

| Capric Acid (C10:0) | 6.0 - 6.4 | 3.4[8] |

| Lauric Acid (C12:0) | 44.6 - 48.2[6] | 48.2[8] |

| Myristic Acid (C14:0) | 16.8 - 20.4[6] | 16.2[8] |

| Palmitic Acid (C16:0) | 8.2 - 8.4[6][8] | 8.4[8] |

| Stearic Acid (C18:0) | 2.5 - 6.5 | 2.5[8] |

| Oleic Acid (C18:1) | 5.8[6] | 15.3[8] |

| Linoleic Acid (C18:2) | 1.8[6] | 2.3[8] |

Table 2: Caprylic and Capric Acid Content in Milk Fat of Different Mammals

| Fatty Acid | Goat Milk (% of total fatty acids) | Cow Milk (% of total fatty acids) | Human Milk (% of total fatty acids) |

| Caprylic Acid (C8:0) | ~2.8 | ~1.4 | ~0.5 |

| Capric Acid (C10:0) | ~8.4 | ~2.9 | ~1.5 |

Data compiled from multiple sources indicating general comparative values.[4][9]

Biosynthesis and Metabolic Pathways

Fatty Acid Biosynthesis in Plants

In plants, the de novo synthesis of fatty acids occurs in the plastids.[10] The process begins with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex to elongate the acyl chain. The termination of chain elongation to produce medium-chain fatty acids like caprylic and capric acid is primarily determined by the action of specific acyl-acyl carrier protein (ACP) thioesterases.[10][11]

Beta-Oxidation of Caprylic and Capric Acids

The catabolism of caprylic and capric acids occurs through beta-oxidation in the mitochondria.[12] This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The resulting acetyl-CoA can then enter the citric acid cycle for energy production.

Experimental Protocols for Synthesis and Isolation

The industrial production of caprylic and capric acids primarily involves the hydrolysis of triglycerides from coconut or palm kernel oil, followed by fractional distillation.

Protocol 1: Alkaline Hydrolysis (Saponification) of Triglycerides

This laboratory-scale protocol describes the saponification of a triglyceride source (e.g., coconut oil) to yield free fatty acids.

Materials:

-

Coconut oil (or other high-MCFA oil)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl)

-

Distilled water

-

Heptane (or other nonpolar solvent)

-

Anhydrous sodium sulfate

-

Reflux apparatus, separatory funnel, rotary evaporator, beakers, graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve a known quantity of coconut oil in a 1:1 mixture of ethanol and water.

-

Slowly add a stoichiometric excess of concentrated NaOH solution while stirring.

-

Heat the mixture to reflux for 1-2 hours to ensure complete saponification. The solution should become clear.

-

After cooling, transfer the mixture to a beaker and acidify with concentrated HCl until the pH is approximately 2. This will protonate the fatty acid salts, causing the free fatty acids to precipitate.

-

Extract the fatty acids from the aqueous solution using a separatory funnel and multiple portions of heptane.

-

Combine the organic extracts and wash with a saturated NaCl solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude fatty acid mixture.

Protocol 2: Fractional Distillation of Fatty Acid Mixture

This protocol outlines the separation of caprylic and capric acids from a mixed fatty acid sample obtained from hydrolysis.

Materials:

-

Crude fatty acid mixture

-

Fractional distillation apparatus with a vacuum pump and packed column

-

Heating mantle

-

Receiving flasks

Procedure:

-

Set up the fractional distillation apparatus. Ensure the column is adequately packed to provide sufficient theoretical plates for separation.

-

Place the crude fatty acid mixture into the distillation flask.

-

Apply a vacuum to the system, typically in the range of 1-10 mmHg, to lower the boiling points of the fatty acids and prevent thermal degradation.

-

Gradually heat the distillation flask.

-

Collect the different fatty acid fractions in separate receiving flasks based on their boiling points. Caprylic acid will distill at a lower temperature than capric acid. Monitor the temperature at the head of the column to determine the fraction being collected.

-

The boiling point of caprylic acid at 10 mmHg is approximately 147-149°C.

-

The boiling point of capric acid at 10 mmHg is approximately 172-174°C.

-

-

Analyze the purity of the collected fractions using Gas Chromatography-Flame Ionization Detection (GC-FID).

Protocol 3: Synthesis of Caprylic/Capric Triglycerides (MCTs)

This protocol describes the esterification of glycerol with caprylic and capric acids to produce medium-chain triglycerides.[4]

Materials:

-

Caprylic acid

-

Capric acid

-

Glycerol

-

Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

-

Toluene (for azeotropic removal of water)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator